N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with a focus on cost-effectiveness, safety, and environmental considerations. Large-scale reactors, continuous flow systems, and automated processes are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: The compound may serve as a lead compound for drug development, targeting specific biological pathways or receptors.
Industry: Its properties can be utilized in the development of new materials, coatings, or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetamide derivatives and oxadiazole-containing molecules. Examples are:
- N-(3-chlorophenyl)acetic acid amide
- 3-chloroacetanilide
- Other oxadiazole derivatives
Uniqueness
N-(3-chlorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)18-22-19(26-23-18)13-6-8-16(9-7-13)25-11-17(24)21-15-5-3-4-14(20)10-15/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI Key |
YYFFUUVZRZHPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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